3-[2-[3-[(Naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-2-oxoethyl]oxadiazol-3-ium-5-olate
Overview
Description
3-[2-[3-[(Naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-2-oxoethyl]oxadiazol-3-ium-5-olate is a complex organic compound with a unique structure that includes a naphthoylamino group, a piperidinyl group, and an oxadiazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[3-[(Naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-2-oxoethyl]oxadiazol-3-ium-5-olate typically involves multiple steps, starting with the preparation of the naphthoylamino intermediate. This intermediate is then reacted with a piperidinyl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[2-[3-[(Naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-2-oxoethyl]oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-[3-[(Naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-2-oxoethyl]oxadiazol-3-ium-5-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[2-[3-[(Naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-2-oxoethyl]oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-imino-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate
- 4-Iodobenzoic acid
- 2-Fluorodeschloroketamine
Uniqueness
3-[2-[3-[(Naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-2-oxoethyl]oxadiazol-3-ium-5-olate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthoylamino group, a piperidinyl group, and an oxadiazolium ring sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
3-[2-[3-[(naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-2-oxoethyl]oxadiazol-3-ium-5-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-19(13-25-14-20(27)29-23-25)24-10-4-5-15(12-24)11-22-21(28)18-9-3-7-16-6-1-2-8-17(16)18/h1-3,6-9,14-15H,4-5,10-13H2,(H-,22,23,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPTXSDWPHSFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C[N+]2=NOC(=C2)[O-])CNC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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